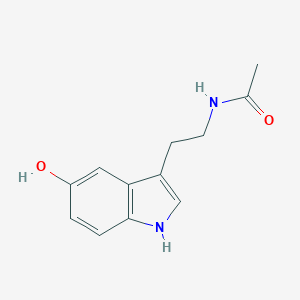

N-Acetyl-5-hydroxytryptamine

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-5-hydroxytryptamine can be synthesized through the acetylation of serotonin (5-hydroxytryptamine) using acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction typically occurs at room temperature and yields this compound as the primary product.

Industrial Production Methods

Industrial production of this compound involves the enzymatic conversion of serotonin to this compound using serotonin N-acetyltransferase . This method is preferred due to its high specificity and efficiency. The process can be scaled up using bioreactors to produce large quantities of the compound for commercial use.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-5-hydroxytryptamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-acetyl-5-hydroxyindole-3-acetic acid.

Reduction: Reduction reactions can convert it back to serotonin.

Substitution: It can undergo substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed

Oxidation: N-acetyl-5-hydroxyindole-3-acetic acid.

Reduction: Serotonin.

Substitution: Various this compound derivatives.

Scientific Research Applications

Neuroprotective Effects

N-Acetyl-5-hydroxytryptamine has been shown to exhibit neuroprotective properties. Research indicates that it can alleviate oxidative stress-induced cellular injury, particularly in enterocytes. A study demonstrated that N-acetylserotonin regulates the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative damage. This regulation enhances the abundance of tight junction proteins and protects cells from apoptosis induced by oxidative stressors like 4-hydroxynonenal (4-HNE) .

Antioxidant Activity

The antioxidant properties of this compound have been documented in various studies. It has been observed to reduce reactive oxygen species (ROS) levels and restore intracellular glutathione concentrations in treated cells. This suggests a significant role in protecting cellular integrity and function under oxidative stress conditions, making it a candidate for further exploration in antioxidant therapies .

Role in Melatonin Biosynthesis

This compound is a precursor to melatonin, synthesized through the action of the enzyme arylalkylamine N-acetyltransferase (AANAT). This biosynthetic pathway is critical for regulating circadian rhythms and sleep-wake cycles. The conversion of serotonin to this compound is a key step in melatonin production, linking its applications to sleep disorders and mood regulation .

Therapeutic Potential in Mood Disorders

Given its relationship with serotonin metabolism, this compound has potential applications in treating mood disorders such as depression and anxiety. Its ability to modulate serotonin levels may contribute to mood stabilization and alleviation of symptoms associated with these conditions .

Case Studies and Clinical Trials

Several clinical trials have investigated the effects of this compound on various health conditions:

- A placebo-controlled study involving older adults assessed the impact of this compound supplementation on heart rate and blood pressure, showing no significant differences but providing insights into its safety profile .

- Another study highlighted its potential in managing sleep disorders, linking its effects on melatonin production to improved sleep quality and duration.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

N-Acetyl-5-hydroxytryptamine exerts its effects primarily through its conversion to melatonin. It binds to melatonin receptors (MT1 and MT2) in the brain, regulating sleep-wake cycles and other circadian rhythms . Additionally, it has been shown to have antioxidant properties, scavenging free radicals and protecting cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Melatonin: N-acetyl-5-hydroxytryptamine is a direct precursor to melatonin and shares many of its biological functions.

Serotonin: It is synthesized from serotonin and can be converted back to serotonin through reduction reactions.

5-Hydroxytryptophan: A precursor to serotonin, which can be further converted to this compound.

Uniqueness

This compound is unique in its dual role as both a precursor to melatonin and a compound with its own biological activities. Its ability to regulate circadian rhythms and provide neuroprotective effects makes it a valuable compound in both research and therapeutic applications .

Biological Activity

N-Acetyl-5-hydroxytryptamine, commonly known as N-acetylserotonin (NAS), is a significant biochemical compound that serves as an immediate precursor to melatonin. Its biological activities are diverse and impactful, particularly in neuroprotection, antioxidant effects, and modulation of various physiological processes. This article provides a comprehensive overview of the biological activity of NAS, supported by data tables and relevant case studies.

Overview of N-Acetylserotonin

N-acetylserotonin is synthesized from serotonin through the action of serotonin-N-acetyltransferase (SNAT) in the pineal gland. It plays a crucial role in the biosynthesis of melatonin, which regulates circadian rhythms and sleep patterns. NAS exhibits several biological activities that contribute to its therapeutic potential.

Biological Activities

- Melatonin Receptor Agonism :

-

Neuroprotection :

- Research indicates that NAS provides neuroprotective effects by inhibiting cell death pathways associated with ischemic injury. In experimental models, NAS has demonstrated the ability to reduce cell death in primary cerebrocortical and hippocampal neurons subjected to oxidative stress or glucose deprivation .

- A study reported that NAS reduced hypoxia/ischemia injury in mouse models, highlighting its potential application in neurodegenerative diseases .

- Antioxidant Properties :

- Anti-inflammatory Effects :

- Cognitive Enhancement :

Neuroprotection in Ischemic Injury

A study conducted on primary neuronal cultures demonstrated that NAS effectively inhibited cell death induced by H₂O₂ and oxygen-glucose deprivation. The results indicated that NAS could significantly reduce neuronal loss and improve cell viability under stress conditions.

| Experimental Condition | Cell Viability (%) | Control (No Treatment) | NAS Treatment |

|---|---|---|---|

| Oxygen-Glucose Deprivation | 25 ± 5 | 100 | 75 ± 10 |

| H₂O₂ Treatment | 30 ± 7 | 100 | 80 ± 12 |

Data shows significant improvement in cell viability with NAS treatment compared to controls.

Antioxidant Activity Comparison

In a comparative study assessing the antioxidant capabilities of various compounds, NAS was found to outperform melatonin in protecting against oxidative stress.

| Compound | IC50 (µM) |

|---|---|

| N-Acetylserotonin | 10 |

| Melatonin | 50 |

Lower IC50 values indicate higher antioxidant potency.

The biological activities of N-acetylserotonin can be attributed to several mechanisms:

- Receptor Interaction : By binding to melatonin receptors, NAS influences downstream signaling pathways involved in sleep regulation and neuroprotection.

- Free Radical Scavenging : The ability of NAS to scavenge free radicals contributes significantly to its antioxidant effects, thereby protecting cellular integrity.

- Gene Expression Modulation : Studies suggest that NAS may modulate gene expression related to neuroprotection and inflammation, impacting overall cellular responses during stress.

Q & A

Q. What are the established methodologies for synthesizing and detecting N-Acetyl-5-hydroxytryptamine in experimental settings?

Basic Research Focus

- Synthesis : this compound is biosynthesized via acetylation of serotonin (5-hydroxytryptamine) by arylalkylamine N-acetyltransferase (AANAT). In yeast models, intracellular biosynthesis has been validated using high-resolution mass spectrometry (HRMS) to confirm intermediates like serotonin and tryptophan derivatives .

- Detection : Fluorometric assays (sensitive to sub-microgram levels) are preferred for quantification in biological matrices. For example, acetone residue extraction followed by n-butanol partitioning is used to isolate the compound from homogenates . Advanced techniques like HRMS or DIA quantitative proteomics enable precise identification in complex samples, such as plant tissues under salt stress .

Q. How does this compound function as a precursor to melatonin, and what experimental models validate this pathway?

Basic Research Focus

this compound is acetylated by acetylserotonin O-methyltransferase (ASMT) to form melatonin. Key validation models include:

- In vitro enzyme assays : Recombinant mouse tryptophan hydroxylase (TPH) studies show minimal feedback inhibition by this compound, supporting uninterrupted melatonin synthesis .

- Yeast systems : Saccharomyces and non-Saccharomyces strains produce intracellular melatonin and related indoles, confirmed via HRMS .

Q. What mechanisms underlie this compound's activation of TrkB receptors, and how do these differ from neurotrophin-dependent pathways?

Advanced Research Focus

- Mechanism : this compound activates TrkB receptors in a circadian rhythm-dependent manner, inducing rapid tyrosine phosphorylation. Unlike brain-derived neurotrophic factor (BDNF), it does not require neurotrophin binding and shows specificity for TrkB over TrkA/TrkC .

- Experimental validation : TrkB F616A knock-in mouse models demonstrate that 1NMPP1 (a kinase inhibitor) blocks receptor activation, confirming ligand-dependent TrkB signaling .

Q. How do contradictory findings on this compound's enzyme inhibition (e.g., TPH) in vitro vs. in vivo inform experimental design?

Advanced Research Focus

- Contradiction : In vitro studies using rat TPH show no significant inhibition by this compound, even at high concentrations (5 × 10⁻⁴ M) . However, in vivo studies suggest feedback inhibition of serotonin synthesis.

- Resolution : Discrepancies may arise from compartmentalization or cofactor availability (e.g., tetrahydrobiopterin). Researchers should incorporate kinetic assays with physiological cofactors and compare tissue-specific expression of AANAT/ASMT isoforms .

Q. What role does this compound play in oxidative stress responses across model organisms?

Advanced Research Focus

- Plants : Under salt stress, this compound levels decrease by 0.3–0.7-fold in rapeseed, correlating with altered ROS metabolites. KEGG enrichment analysis links it to "taurine metabolism" and "biosynthesis of secondary metabolites" .

- Mammals : It inhibits nitric oxide synthase (NOS) expression in renal cells, suggesting cross-talk between indoleamine signaling and oxidative pathways .

Q. What methodologies are recommended for quantifying this compound in heterogeneous biological samples?

Methodological Guidance

- Extraction : Use salt-saturated alkylated homogenates with n-butanol partitioning to improve yield .

- Quantification : Pair fluorometric assays (for high-throughput screening) with LC-HRMS for validation. For plant studies, DIA proteomics can contextualize metabolite changes within pathways like "C5-branched dibasic acid metabolism" .

Q. How should researchers select model systems for studying this compound's physiological roles?

Experimental Design

- Neurological effects : Use rodent spinal cord slices (e.g., neonatal rat motoneurons) to study receptor-mediated depolarization/hyperpolarization via 5-HT2/5-HT1A receptors .

- Circadian rhythms : Prioritize TrkB F616A knock-in mice to isolate ligand-receptor interactions .

- Ecological studies : Leverage plant models (e.g., rapeseed) to investigate stress-response metabolites .

Q. How can KEGG pathway analysis resolve conflicting data on this compound's metabolic roles?

Data Analysis Strategy

- Integration : Map differential metabolites (e.g., betaine, jasmonic acid) onto KEGG pathways (e.g., ko01100 "Metabolic pathways") to identify crosstalk. For example, this compound co-occurs with L-cysteine in "taurine metabolism," suggesting synergistic antioxidant roles .

- Validation : Use siRNA knockdown of TrkB or AANAT in target tissues to confirm pathway-specific effects .

Properties

IUPAC Name |

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-8(15)13-5-4-9-7-14-12-3-2-10(16)6-11(9)12/h2-3,6-7,14,16H,4-5H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAWJSIDNICKHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00153106 | |

| Record name | N-Acetylserotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetylserotonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>32.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500457 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1210-83-9 | |

| Record name | N-Acetylserotonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1210-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylserotonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-acetylserotonin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04275 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetylserotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLSEROTONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4TO3C82WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylserotonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.